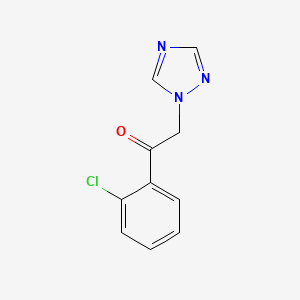

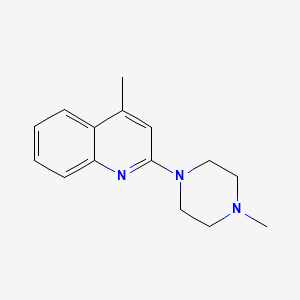

![molecular formula C12H15ClN2O3S B1361946 2-cloro-N-[4-(pirrolidin-1-ilsulfonil)fenil]acetamida CAS No. 35974-26-6](/img/structure/B1361946.png)

2-cloro-N-[4-(pirrolidin-1-ilsulfonil)fenil]acetamida

Descripción general

Descripción

“2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is an artificial compound categorized as an amide . It is used for proteomics research . The molecular formula is C12H15ClN2O3S and the molecular weight is 302.78 .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

El anillo de pirrolidina, un componente central de este compuesto, se utiliza ampliamente en química medicinal debido a su versatilidad y capacidad para mejorar la estereoquímica y la cobertura tridimensional en las moléculas de fármacos . Este compuesto, con su andamiaje de pirrolidina, se puede utilizar en el diseño de nuevos compuestos biológicamente activos, particularmente para el tratamiento de enfermedades humanas. Su complejidad estereoquímica permite una exploración significativa del espacio farmacoforico, lo que podría conducir al descubrimiento de nuevos fármacos con actividad diana selectiva.

Agentes Antimicrobianos

La investigación ha indicado que los derivados de la pirrolidina han mostrado resultados prometedores como agentes antimicrobianos. Las características estructurales de 2-cloro-N-[4-(pirrolidin-1-ilsulfonil)fenil]acetamida podrían explotarse para sintetizar nuevos compuestos con mayor actividad antimicrobiana en comparación con los fármacos de referencia existentes .

Tratamiento de la Obesidad

Los compuestos que presentan el anillo de pirrolidina se han investigado por su potencial en el tratamiento de la obesidad. Por ejemplo, una combinación de un agonista del receptor 2 de dopamina y un antagonista del receptor opioide kappa, ambos de los cuales podrían derivarse teóricamente de estructuras de pirrolidina, ha mostrado eficacia en la reducción de peso en roedores obesos inducidos por la dieta . Esto sugiere que nuestro compuesto de interés podría ser un punto de partida para el desarrollo de nuevos medicamentos para el control del peso.

Enfermedades Autoinmunes

Se ha demostrado la capacidad del derivado de la pirrolidina para actuar como un agonista inverso para ciertos receptores hormonales nucleares, como el receptor huérfano relacionado con el ácido retinoico γ (RORγt). Este receptor está involucrado en enfermedades autoinmunes, y la modulación de su actividad por compuestos como This compound podría conducir a nuevos tratamientos para estas afecciones .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The pyrrolidine ring is known to be involved in various biological activities, and its different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The compound’s structure, particularly the pyrrolidine ring, is known to contribute to its biological activity .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, potentially influenced by environmental factors .

Análisis Bioquímico

Biochemical Properties

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as proteases and kinases. These interactions often involve the binding of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions is primarily driven by the compound’s structural features, which allow it to form stable complexes with target biomolecules .

Cellular Effects

The effects of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide on various cell types and cellular processes are profound. The compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their functions. For example, 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, the compound can influence gene expression by interacting with transcriptional machinery and altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the dosage of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide for therapeutic applications.

Metabolic Pathways

2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways are essential for the compound’s bioavailability and efficacy, as they determine the concentration and activity of the compound within the body .

Transport and Distribution

The transport and distribution of 2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the distribution of the compound within tissues, ensuring its proper localization and accumulation at sites of action.

Propiedades

IUPAC Name |

2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDODDCKYCTMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210471 | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35974-26-6 | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35974-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)

![5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1361906.png)